(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide
Overview
Description
(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide is a synthetic organic compound characterized by its unique dioxolane ring structure and multiple amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through a cyclization reaction involving a diol and a carbonyl compound under acidic conditions.
Introduction of Amide Groups: The amide groups are introduced via amidation reactions, where amines react with carboxylic acid derivatives (such as acid chlorides or anhydrides) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems to optimize yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the reactions. Common solvents include dichloromethane and tetrahydrofuran, while catalysts might include Lewis acids or bases.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the dioxolane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogenation catalysts.
Nucleophiles: Halides, alkoxides, amines.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cyclization and amidation reactions.
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-N4,N4,N5,N5-Tetramethyl-1,3-dioxolane-4,5-dicarboxamide: Similar structure but with fewer methyl groups.
(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxane-4,5-dicarboxamide: Similar but with a dioxane ring instead of a dioxolane ring.
Uniqueness
(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide is unique due to its specific arrangement of methyl groups and the dioxolane ring, which confer distinct chemical and physical properties. These features can influence its reactivity and interactions in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(4R,5R)-4-N,4-N,5-N,5-N,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2)16-7(9(14)12(3)4)8(17-11)10(15)13(5)6/h7-8H,1-6H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLVBIPTRZNCGF-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965583 | |
Record name | N~4~,N~4~,N~5~,N~5~,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63126-29-4, 5129-95-3 | |
Record name | (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63126-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~4~,N~4~,N~5~,N~5~,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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